molecular formula C9H18O B12122237 Heptanal, ethyl- CAS No. 104049-84-5

Heptanal, ethyl-

Cat. No.: B12122237
CAS No.: 104049-84-5
M. Wt: 142.24 g/mol
InChI Key: XGFJTLRIXGSGFE-UHFFFAOYSA-N
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Description

2-Ethylheptanal is an organic compound with the molecular formula C9H18O. It is an aldehyde characterized by the presence of an ethyl group attached to the second carbon of a heptanal chain. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylheptanal can be synthesized through several methods. One common approach involves the hydroformylation of 1-octene, where the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium catalyst produces 2-ethylheptanal .

Industrial Production Methods: In industrial settings, 2-ethylheptanal is often produced via the oxo process, which involves the hydroformylation of olefins. This method is favored due to its efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylheptanal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: When oxidized, 2-ethylheptanal can form 2-ethylheptanoic acid.

    Reduction: Reduction of 2-ethylheptanal can yield 2-ethylheptanol.

    Substitution: In substitution reactions, 2-ethylheptanal can react with nucleophiles to form various derivatives.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-ethylheptanal involves its reactivity as an aldehyde. Aldehydes are known to form Schiff bases with amines, which can further undergo various transformations. The molecular targets and pathways involved in its reactions depend on the specific context of its use, such as in synthetic chemistry or biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Ethylheptanal is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to other aldehydes. This structural difference makes it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

2-ethylheptanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-7-9(4-2)8-10/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFJTLRIXGSGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472042
Record name Heptanal, ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104049-84-5
Record name Heptanal, ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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